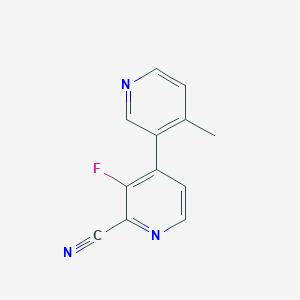
3'-Fluoro-4-methyl-3,4'-bipyridine-2'-carbonitrile
Cat. No. B8543336
M. Wt: 213.21 g/mol
InChI Key: HFVUTTVAVDYVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09242967B2
Procedure details


A vial containing a mixture of 3-fluoro-4-iodopicolinonitrile (0.150 g, 0.605 mmol), 4-methylpyridin-3-ylboronic acid (0.174 g, 1.270 mmol), and cesium carbonate (0.414 g, 1.270 mmol) in dioxane (Ratio: 2.0, Volume: 1.222 ml) and water (Ratio: 1.000, Volume: 0.611 ml) was degassed with N2 for 5 min, then PdCl2(dppf)-CH2Cl2Adduct (0.026 g, 0.032 mmol) was added. The solution was heated at 85° C. for 14 hr, then allowed to cool to room temperature. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 70-100% EtOAc in hexanes over 19 min, tr=14 min) gave the title compound (24 mg, 0.111 mmol, 18.42% yield) as a purple residue. ESI MS (M+H)+=214.1.


Name
cesium carbonate
Quantity
0.414 g
Type
reactant
Reaction Step One



[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.026 g
Type
reactant
Reaction Step Two

[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
18.42%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1I.[CH3:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][C:13]=1B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C(Cl)Cl>[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][C:12]=1[CH3:11] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=NC=CC1I)C#N
|
|
Name
|
|
|
Quantity
|
0.174 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=NC=C1)B(O)O
|
|
Name
|
cesium carbonate
|
|
Quantity
|
0.414 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
1.222 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.611 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
PdCl2(dppf)-CH2Cl2Adduct
|
|
Quantity
|
0.026 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A vial containing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed with N2 for 5 min
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be chromatographed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude material by silica gel chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an ISCO machine (40 g column, 40 mL/min, 70-100% EtOAc in hexanes over 19 min, tr=14 min)
|
|
Duration
|
14 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=NC=CC1C=1C=NC=CC1C)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.111 mmol | |
| AMOUNT: MASS | 24 mg | |
| YIELD: PERCENTYIELD | 18.42% | |
| YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
